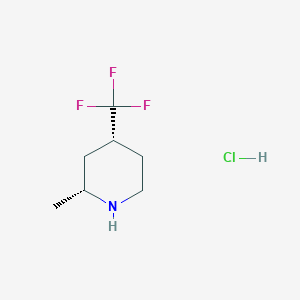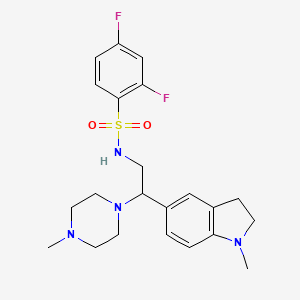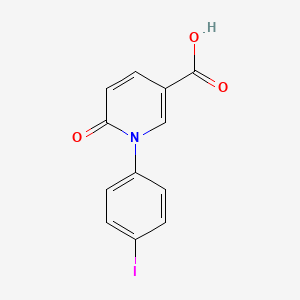
cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the trifluoromethyl group and the hydrochloride salt form adds unique properties to this compound, making it of interest in various scientific fields.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound may be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique properties could contribute to the design of drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with enhanced performance characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is through the use of trifluoromethylation reagents under specific reaction conditions. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while adhering to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Mécanisme D'action
The mechanism of action of cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- cis-2-(trifluoromethyl)piperidine-4-carboxylic acid
- cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride
- Cis-2-(trifluoromethyl)piperidin-4-ol hydrochloride
Uniqueness: The presence of the methyl group at the 2-position and the trifluoromethyl group at the 4-position distinguishes cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride from other similar compounds. These structural features contribute to its unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(2R,4R)-2-methyl-4-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZJPAWGCPJPRP-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)
![N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2556837.png)

![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2556840.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2556843.png)


![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2556849.png)
![3-(4-METHYLBENZENESULFONYL)-N-(1-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2556850.png)



